3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidines have been designed to inhibit vegfr2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis .
Mode of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been designed to bind to the atp pocket or to an allosteric pocket of vegfr2 , thereby inhibiting its activity.
Biochemical Pathways
Inhibition of vegfr2 can affect the vegf signaling pathway, which plays a key role in angiogenesis and vasculogenesis .
Result of Action
Inhibition of vegfr2 can potentially lead to the suppression of angiogenesis and vasculogenesis .
Biochemical Analysis
Biochemical Properties
It has been suggested that these compounds may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that similar compounds can inhibit the growth of certain cell lines . It is possible that 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through an intermolecular heterocyclization route, yielding the desired pyrazolopyrimidine compound in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while reduction may produce reduced derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and its potent biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKVIVWBIPDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506615 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-39-7 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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